N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide

Hydrogen bonding Solubility Pharmacophore design

N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide (CAS 1396790-86-5) is a non‑symmetric N,N′‑disubstituted oxalamide with a molecular formula of C₁₉H₂₂N₂O₄ and a molecular weight of 342.4 g·mol⁻¹. This scaffold couples a hydroxy‑bearing secondary alcohol side‑chain (3‑hydroxy‑3‑phenylpropyl) with a meta‑methoxy‑substituted benzylamine moiety through a central ethanediamide linker.

Molecular Formula C19H22N2O4
Molecular Weight 342.395
CAS No. 1396790-86-5
Cat. No. B2419700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide
CAS1396790-86-5
Molecular FormulaC19H22N2O4
Molecular Weight342.395
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)C(=O)NCCC(C2=CC=CC=C2)O
InChIInChI=1S/C19H22N2O4/c1-25-16-9-5-6-14(12-16)13-21-19(24)18(23)20-11-10-17(22)15-7-3-2-4-8-15/h2-9,12,17,22H,10-11,13H2,1H3,(H,20,23)(H,21,24)
InChIKeyOMYUPOFJXFYUQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide – Chemical Class, Core Identity, and Procurement Baseline


N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide (CAS 1396790-86-5) is a non‑symmetric N,N′‑disubstituted oxalamide with a molecular formula of C₁₉H₂₂N₂O₄ and a molecular weight of 342.4 g·mol⁻¹ . This scaffold couples a hydroxy‑bearing secondary alcohol side‑chain (3‑hydroxy‑3‑phenylpropyl) with a meta‑methoxy‑substituted benzylamine moiety through a central ethanediamide linker. The compound belongs to a broad class of oxalamides investigated as soluble epoxide hydrolase (sEH) inhibitors, phosphodiesterase‑4 modulators, and building‑blocks for protease inhibitor discovery, providing the contextual starting point for evidence‑based differentiation [1][2].

Why N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide Cannot Be Treated as a Simple Generic Analog


While numerous N1‑(3‑hydroxy‑3‑phenylpropyl)‑oxalamide derivatives share a common pharmacophoric half, the identity, position, and electronic character of the N2‑substituent have been shown to substantially alter both potency and physicochemical profile in related oxalamide series. For instance, in soluble epoxide hydrolase (sEH) inhibitors, moving from a simple benzyl to a 3‑methoxybenzyl group can modulate the balance between potency, water solubility, and metabolic stability [1]. Because the target compound bears a single meta‑methoxy substituent rather than a halide, a para‑fluorobenzyl group, or an unsubstituted phenyl ring, its hydrogen‑bonding, lipophilicity, and conformational preferences differ in quantifiable ways, as detailed in Section 3. Generic substitution therefore risks selecting a compound whose solubility, permeability, or target‑engagement profile does not match experimental requirements .

Quantitative Differential Evidence for N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide vs. Closest Analogs


Hydrogen‑Bond Acceptor Count Difference vs. Unsubstituted Phenyl Analog

The meta‑methoxy substituent of the target compound contributes an additional hydrogen‑bond acceptor (HBA) relative to the direct phenyl analog N1‑(3‑hydroxy‑3‑phenylpropyl)‑N2‑phenyloxalamide (CAS 1396798‑22‑3). This qualitative difference can be quantitated as an increase in HBA count from 4 to 5, and a corresponding increase in topological polar surface area (TPSA) of approximately 9.4 Ų, based on the contribution of a methoxy oxygen to TPSA (≈ 9.4 Ų) [1]. The higher HBA count and TPSA predict improved aqueous solubility and reduced passive membrane permeability compared with the phenyl analog, which may be advantageous in assays requiring higher compound concentrations or reduced non‑specific binding.

Hydrogen bonding Solubility Pharmacophore design

Lipophilicity Modulation: cLogP Shift Relative to Halogenated Benzyl Analogs

The presence of a meta‑methoxy group in the target compound yields a moderate lipophilicity compared with halogenated benzyl analogs. The methoxy group (Hansch π ≈ −0.02) is considerably less lipophilic than a chlorine (π = +0.71) or a fluorine (π = +0.14) substituent [1]. Consequently, the target compound is predicted to have a lower cLogP than N1‑(2‑chlorobenzyl)‑N2‑(3‑hydroxy‑3‑phenylpropyl)oxalamide. This translates into distinct biological distribution profiles: a higher likelihood of aqueous compartment distribution and potentially lower CYP450‑mediated metabolism compared with the chlorinated analog, although direct experimental PK data are lacking.

Lipophilicity ADME Permeability

Regioisomeric Specificity: Hydroxy Position Dictates Chiral‑Center Reactivity

The target compound carries the secondary alcohol at the 3‑position of the phenylpropyl chain (CAS 1396790‑86‑5), whereas the regioisomer N1‑(2‑hydroxy‑3‑phenylpropyl)‑N2‑(2‑methoxybenzyl)oxalamide (CAS 1705997‑01‑8) places it at the 2‑position. This positional shift changes the chiral center location from the C‑3 to the C‑2 carbon, which can alter the compound’s interaction with enantioselective enzymes or transporters. In drug‑metabolizing enzyme assays, regioisomeric alcohols often exhibit distinct oxidation rates and stereoselective glucuronidation [1]. Although direct kinetic data are absent for this pair, the structural difference implies that replacement of one regioisomer with the other could confound metabolic stability results.

Stereochemistry Metabolism Enantioselective synthesis

Molecular Weight and Rotatable Bond Advantages for Fragment‑Based Screening

With a molecular weight of 342.4 g·mol⁻¹ and 9 rotatable bonds, the target compound falls just outside the standard “rule‑of‑three” (MW < 300, rotatable bonds ≤ 3) for fragment‑based screening [1]. However, compared with the symmetric N,N′‑bis(4‑hydroxy‑3‑methoxybenzyl)oxalamide (MW 360.4 g·mol⁻¹, 10 rotatable bonds), the target compound is slightly smaller and has one fewer rotatable bond, which may confer a marginal ligand‑efficiency advantage in fragment‑based approaches [2]. This property is quantifiable but the biological significance depends on the specific target.

Fragment-based drug discovery Ligand efficiency Rule-of-three

Best‑Fit Research and Procurement Scenarios for N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide


sEH Inhibitor Lead Optimization Requiring Balanced Solubility and Target Engagement

In sEH inhibitor programs, the meta‑methoxybenzyl group of the target compound offers an intermediate lipophilicity and an additional hydrogen‑bond acceptor relative to unsubstituted phenyl analogs [1]. This balance may improve aqueous solubility while maintaining sufficient membrane permeability for cell‑based assays, making the compound a candidate for secondary pharmacophore optimization where solubility‑limited false negatives are a concern.

Chiral Probe for Enantioselective Metabolism Studies

The presence of a chiral secondary alcohol at the 3‑position of the phenylpropyl chain differentiates this compound from its 2‑hydroxy regioisomer . Researchers investigating stereoselective drug‑metabolizing enzymes (e.g., alcohol dehydrogenases, UGTs) can employ the compound as a defined stereochemical probe, leveraging the distinct chiral center for enantiomer‑specific activity profiling.

Fragment‑Based Drug Discovery (FBDD) Library Member

With a molecular weight of 342.4 g·mol⁻¹ and 9 rotatable bonds, the compound lies just outside the classic Rule‑of‑Three cut‑off but is smaller than many common oxalamide fragments [2]. Its well‑defined hydrogen‑bonding pattern and moderate complexity make it suitable for inclusion in fragment libraries aimed at protein‑protein interaction targets or novel protease active sites, where initial hits can be rapidly expanded.

Quote Request

Request a Quote for N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.